molecular formula C42H50N4O8S2 B2932207 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide CAS No. 474621-87-9

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide

货号: B2932207
CAS 编号: 474621-87-9
分子量: 803
InChI 键: KACJPWDCCGPLCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a symmetrically substituted benzamide derivative featuring two 3,5-dimethylpiperidinyl sulfonyl groups attached to a central 3,3'-dimethoxy-biphenyl scaffold. The structure highlights dual sulfonamide functionalities, which are known to enhance binding affinity to biological targets such as enzymes or receptors . The methoxy groups on the biphenyl moiety likely contribute to improved solubility and metabolic stability compared to non-polar analogs.

属性

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N4O8S2/c1-27-19-28(2)24-45(23-27)55(49,50)35-13-7-31(8-14-35)41(47)43-37-17-11-33(21-39(37)53-5)34-12-18-38(40(22-34)54-6)44-42(48)32-9-15-36(16-10-32)56(51,52)46-25-29(3)20-30(4)26-46/h7-18,21-22,27-30H,19-20,23-26H2,1-6H3,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACJPWDCCGPLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4’-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, such as 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline . This intermediate is then subjected to further reactions, including sulfonylation and amidation, to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

化学反应分析

Sulfonamide Formation and Stability

The piperidinyl-sulfonyl groups in Compound X are synthesized via sulfonamide coupling between a sulfonyl chloride intermediate and 3,5-dimethylpiperidine.

  • Reaction Conditions (from , , ):

    • Sulfonyl chloride precursors (e.g., 4-chlorosulfonylbenzoyl chloride) react with 3,5-dimethylpiperidine in dichloromethane (DCM) or tetrahydrofuran (THF) .

    • Base: Triethylamine (TEA) or pyridine.

    • Temperature: 0–25°C; reaction time: 2–6 hours.

    • Yield: 85–92% (purified via recrystallization from ethanol/water) .

ParameterValue/ReagentSource Citation
SolventDCM/THF ,
BaseTEA/Pyridine ,
Reaction Temperature0–25°C
Yield85–92%

Stability Studies :

  • Acid/Base Resistance : The sulfonamide linkage remains stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but hydrolyzes in concentrated HCl (>2M) or NaOH (>1M) at elevated temperatures (60–80°C) , .

  • Thermal Stability : Decomposition observed at >200°C (TGA data) .

Amide Coupling Reactions

The central benzamide linkage in Compound X is formed via carbodiimide-mediated coupling between 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid and the biphenyl amine intermediate.

  • Reaction Conditions (from , , ):

    • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Solvent: Dimethylformamide (DMF) or acetonitrile .

    • Yield: 70–78% after silica gel chromatography .

ParameterValue/ReagentSource Citation
Coupling AgentHATU/EDCl ,
SolventDMF/Acetonitrile ,
Reaction Time12–24 hours
Yield70–78%

Side Reactions :

  • Competitive formation of N-acylurea byproducts observed when using EDCl without additives (e.g., HOAt) .

Hydrolysis of Methoxy Groups

The 3,3'-dimethoxy groups on the biphenyl scaffold undergo demethylation under strong acidic conditions:

  • Reagent: Boron tribromide (BBr₃) in DCM at −78°C to 0°C .

  • Yield: 60–65% (phenolic product) .

Mechanism :
BBr₃ cleaves methyl ethers via intermediate boron complexes, yielding phenolic hydroxyl groups .

Functionalization of Piperidine Rings

The 3,5-dimethylpiperidine moieties participate in N-alkylation and oxidation :

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using NaH as a base .

  • Oxidation : Piperidine rings resist oxidation by mCPBA (meta-chloroperbenzoic acid) but undergo epoxidation at the methyl groups under harsher conditions (CrO₃/H₂SO₄) , .

Stability in Biological Media

Compound X shows moderate stability in phosphate-buffered saline (PBS) at pH 7.4 (t₁/₂ = 8–12 hours) but degrades rapidly in human liver microsomes (t₁/₂ = 1.2 hours) due to CYP450-mediated oxidation , .

Key Challenges and Recommendations

  • Synthetic Complexity : Multi-step synthesis requires stringent control over reaction conditions to avoid byproducts (e.g., dihydro impurities during debenzylation) .

  • Purification : Use of preparative HPLC recommended for isolating high-purity (>98%) final product .

科学研究应用

Based on the search results, here's what is known about the compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide and its applications:

Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound featuring multiple piperidine and sulfonyl groups in its structure. It is of interest to chemists and researchers due to its intricate molecular structure.

Properties

  • IUPAC Name: 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
  • Molecular Formula: C42H50N4O6S2
  • Molecular Weight: 771.0 g/mol

Synthesis
The synthesis involves multiple steps, starting with the preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, which then undergoes further reactions to introduce the benzamide and other functional groups. Industrial production may involve large-scale synthesis using optimized reaction conditions, potentially including continuous flow reactors and automated synthesis platforms, to ensure high yield and purity.

Potential Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: The compound may be useful in studying biological pathways and interactions, particularly those involving sulfonyl and piperidine groups.
  • Industry: It can be used in developing new materials and chemical processes.

Reactions

  • Oxidation: Strong oxidizing agents can oxidize the compound, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets and pathways, where the sulfonyl and piperidine groups play a crucial role, potentially affecting enzyme activity, receptor binding, and other biological processes.

Similar Compounds

  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline: A simpler compound with similar functional groups but lacking the benzamide and additional aromatic rings.
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: Another compound with a sulfonyl group and a different heterocyclic structure.

作用机制

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4’-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₃₉H₄₄N₄O₈S₂ ~785 g/mol Dual 3,5-dimethylpiperidinyl sulfonyl; 3,3'-dimethoxy-biphenyl linker High symmetry; potential for dual-binding interactions
886918-34-9 C₂₃H₂₆N₄O₄S₂ 486.6 g/mol Single 3,5-dimethylpiperidinyl sulfonyl; oxadiazole-thioether moiety Smaller size; oxadiazole enhances metabolic stability
N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide C₂₁H₂₄N₂O₂ 336.4 g/mol Benzoylpiperidine; methylene linker Simpler scaffold; lacks sulfonyl groups, reducing polarity
752215-10-4 C₁₇H₂₂N₄O₅S 406.4 g/mol Nitro-piperidinyl sulfonyl; carboxamide Nitro group increases reactivity; lower molecular weight

Key Observations:

  • The target compound’s dual sulfonamide groups and biphenyl linker distinguish it from simpler analogs like 886918-34-9 and N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide, which exhibit single sulfonamide or benzamide motifs .
  • The methoxy substituents in the target compound likely improve solubility compared to halogenated analogs such as N-[(4-bromo-3,5-difluorophenyl)acrylamide] (), where halogens increase lipophilicity but may limit bioavailability .

生物活性

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide is a complex sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O5SC_{21}H_{25}N_3O_5S, with a molecular weight of approximately 431.57 g/mol. The structure features a piperidine moiety, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Chemical Structure

ComponentDescription
IUPAC Name4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide
Molecular FormulaC21H25N3O5S
Molecular Weight431.57 g/mol
CAS Number554423-28-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. In vitro tests indicated that certain sulfonamide derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle regulators (e.g., P53 and P21) and alteration of BCL-2 family protein expressions .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Studies have reported that related compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant bacterial strains like MRSA . The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
  • Cell Cycle Regulation : The compound may influence cell cycle progression by modulating key regulatory proteins involved in cell division.
  • Apoptosis Induction : By altering the expression levels of pro-apoptotic and anti-apoptotic proteins, this compound can promote programmed cell death in cancerous cells.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of sulfonamide derivatives for their anticancer activities. Among these, compounds structurally similar to the target compound demonstrated significant cytotoxicity against various cancer lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values indicating effective inhibition at low concentrations .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of sulfonamide derivatives against resistant strains such as MRSA and vancomycin-resistant Enterococci (VRE). The study found that certain derivatives exhibited MIC values as low as 0.25 µg/mL, demonstrating their potential as effective antimicrobial agents .

常见问题

Q. What are the standard synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step reactions involving sulfonylation and amidation. A typical protocol involves:

  • Sulfonylation : Reacting 4-chlorobenzoic acid derivatives with 3,5-dimethylpiperidine under reflux in dichloromethane with triethylamine as a base .
  • Amidation : Coupling the sulfonylated intermediate with a biphenylamine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR (e.g., 400 MHz in DMSO-d6_6) to confirm sulfonyl and amide linkages. For example, sulfonyl protons appear as singlets near δ 3.1–3.3 ppm, while aromatic protons in the biphenyl system show splitting patterns (e.g., δ 7.2–8.1 ppm) .
  • FTIR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonyl groups. Amide C=O stretches appear near 1650 cm1^{-1} .
  • HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+^+ with <2 ppm error) .

Q. What are the key structural features influencing bioactivity?

The compound’s bioactivity is attributed to:

  • Sulfonyl groups : Enhance binding to hydrophobic pockets in enzymes/receptors via van der Waals interactions .
  • Biphenyl core : Facilitates π-π stacking with aromatic residues in target proteins .
  • Methoxy substituents : Improve solubility and modulate electronic effects for optimal ligand-receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lowering reaction temperatures during sulfonylation (e.g., 0–5°C) minimizes side reactions like over-sulfonation .
  • Catalyst screening : Testing alternative coupling agents (e.g., DCC vs. EDC) can enhance amidation efficiency. For example, EDC/HOBt in DMF at 25°C achieves >90% conversion .
  • Solvent optimization : Replacing DMF with THF in anhydrous conditions reduces byproduct formation .

Q. How can discrepancies in NMR data be resolved during characterization?

  • Deuterated solvent selection : Use DMSO-d6_6 instead of CDCl3_3 to improve resolution of exchangeable protons (e.g., NH in amide groups) .
  • Variable-temperature NMR : Heating the sample to 50°C reduces signal broadening caused by rotational isomerism in sulfonamide groups .
  • 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals by correlating 1^1H and 13^{13}C shifts .

Q. What computational methods predict the compound’s target interactions?

  • Molecular docking (AutoDock Vina) : Models binding modes to receptors (e.g., kinases) using force fields like AMBER. Focus on sulfonyl and biphenyl motifs as anchor points .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD (<2 Å indicates stable binding) .
  • QSAR models : Train on analogs with known IC50_{50} values to predict bioactivity .

Q. How is HPLC used to validate compound purity and stability?

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) .
  • Detection : UV at 254 nm for sulfonamide absorption. Purity >98% is confirmed by a single peak with retention time ~12.5 min .
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 60°C for 24 hours. Monitor degradation products via LC-MS .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Substituent variation : Replace 3,5-dimethylpiperidine with morpholine to assess impact on solubility and target affinity .
  • Bioisosteric replacement : Swap the biphenyl core with naphthalene to evaluate π-stacking efficiency .
  • Enzymatic assays : Test analogs against recombinant kinases (e.g., EGFR) using fluorescence polarization to quantify inhibition (IC50_{50} determination) .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS/MS. <10% degradation indicates suitability for in vivo studies .
  • pH-dependent hydrolysis : Monitor degradation in buffers (pH 1–9) to identify labile groups (e.g., sulfonamides degrade at pH <2) .

Q. How can AI enhance synthesis or property prediction for this compound?

  • Retrosynthetic planning (Chematica) : Generates optimal synthetic routes using a database of >40,000 rules .
  • Machine learning (DeepChem) : Predicts solubility and logP values from SMILES strings with R2^2 >0.85 .
  • Automated reaction optimization : Robotic platforms (e.g., Chemspeed) screen 100+ conditions in parallel to maximize yield .

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